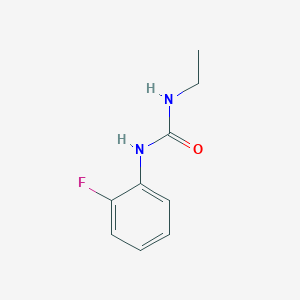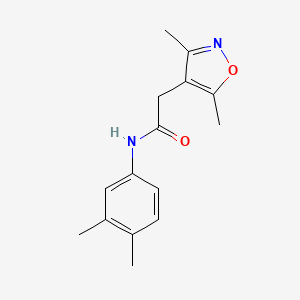![molecular formula C13H10FN3S B7461507 N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential application in biomedical research. This compound is known for its unique structure and properties, which make it an ideal candidate for studying various biological processes.
作用机制
The mechanism of action of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves the inhibition of various enzymes and proteins that are involved in various biological processes. The compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition leads to a cascade of downstream effects, including the suppression of cytokine production and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of various cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has also been shown to inhibit cell proliferation and induce apoptosis in various cell lines. These effects make N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine a promising candidate for the treatment of various inflammatory and neoplastic diseases.
实验室实验的优点和局限性
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several advantages and limitations for lab experiments. The compound has high potency and specificity, making it an ideal candidate for studying various biological processes. N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is also relatively easy to synthesize, and various modifications can be made to the synthesis method to improve the yield and purity of the compound. However, N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine.
未来方向
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several potential future directions for research. One area of research could focus on the development of more potent and selective inhibitors of JAK and BTK using N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine as a lead compound. Another area of research could focus on the development of novel therapeutic agents for the treatment of various inflammatory and neoplastic diseases using N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine as a starting point. Additionally, future research could focus on the optimization of the synthesis method of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine to improve the yield and purity of the compound.
合成方法
The synthesis of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 2-thienylacetonitrile in the presence of a base to form the intermediate product. The intermediate product is then subjected to a series of reactions, including hydrogenation, hydrolysis, and cyclization, to yield the final product. The synthesis of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has been extensively studied for its potential application in biomedical research. This compound has been shown to have inhibitory effects on various enzymes and proteins, including Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), which are involved in various biological processes. N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJELHEUALBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)



![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)